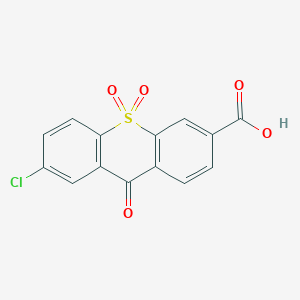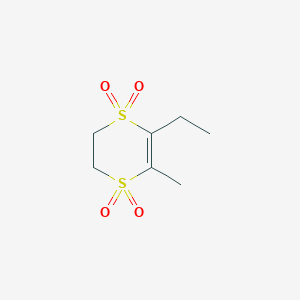![molecular formula C38H42 B14644407 1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene] CAS No. 54378-47-1](/img/structure/B14644407.png)
1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Bis[4-(1-phenylvinyl)phenyl]decane is an organic compound characterized by its unique structure, which includes two phenylvinyl groups attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis[4-(1-phenylvinyl)phenyl]decane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Bis[4-(1-phenylvinyl)phenyl]decane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst are typical.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
1,10-Bis[4-(1-phenylvinyl)phenyl]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,10-Bis[4-(1-phenylvinyl)phenyl]decane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, including those involved in cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,10-Bis(4-bromophenyl)decane
- 1,10-Bis(4-methoxyphenyl)decane
- 1,10-Bis(4-nitrophenyl)decane
Uniqueness
1,10-Bis[4-(1-phenylvinyl)phenyl]decane is unique due to its phenylvinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics .
Propriétés
Numéro CAS |
54378-47-1 |
|---|---|
Formule moléculaire |
C38H42 |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
1-(1-phenylethenyl)-4-[10-[4-(1-phenylethenyl)phenyl]decyl]benzene |
InChI |
InChI=1S/C38H42/c1-31(35-19-13-9-14-20-35)37-27-23-33(24-28-37)17-11-7-5-3-4-6-8-12-18-34-25-29-38(30-26-34)32(2)36-21-15-10-16-22-36/h9-10,13-16,19-30H,1-8,11-12,17-18H2 |
Clé InChI |
BWFHLOSXDFDDDJ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCCCCCCCCC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


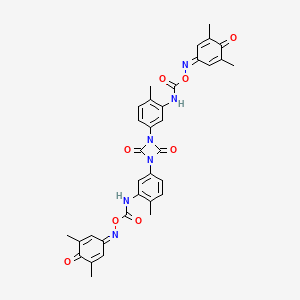
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
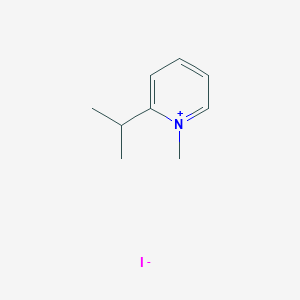
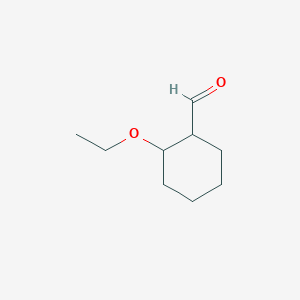
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)

![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
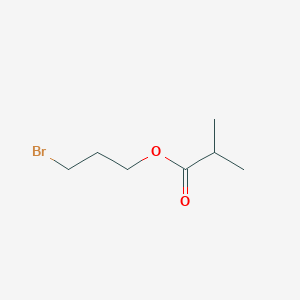
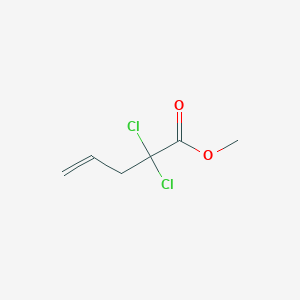
![Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-](/img/structure/B14644381.png)

![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)
